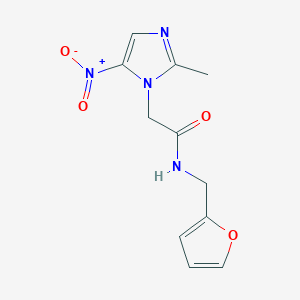![molecular formula C24H21N5O3 B11497253 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11497253.png)
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring. The benzodioxole group can be introduced through a nucleophilic substitution reaction, while the carboxamide group is often formed via an amide coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-morpholinyl)benzoic acid
Uniqueness
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and benzodioxole group make it particularly versatile in various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H21N5O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1-benzyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c30-24(26-19-9-5-2-6-10-19)22-23(29(28-27-22)15-17-7-3-1-4-8-17)25-14-18-11-12-20-21(13-18)32-16-31-20/h1-13,25H,14-16H2,(H,26,30) |
InChI Key |
NOXYAXJUZHKKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=NN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11497175.png)


![ethyl (2Z)-2-[(4-chloroquinolin-2-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11497190.png)
![5-[(2-methylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11497191.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide](/img/structure/B11497197.png)
![Benzyl (2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate](/img/structure/B11497205.png)
![1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-](/img/structure/B11497217.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11497245.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11497272.png)
![4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B11497281.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11497286.png)
